MRS 2211 -

MRS 2211

Catalog Number: EVT-1533925
CAS Number:
Molecular Formula: C14H10N4O8Na2PCl
Molecular Weight: 474.66
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Competitive P2Y13 receptor antagonist (pIC50 = 5.97) that displays > 20-fold selectivity over P2Y1 and P2Y12 receptors.
Source and Classification

MRS 2211 was developed as part of a series of compounds aimed at exploring the roles of purinergic receptors in various biological processes. It is classified under P2Y receptor antagonists, specifically targeting the P2Y13 subtype. The compound's molecular formula is C14H10N4O8Na2PClC_{14}H_{10}N_{4}O_{8}Na_{2}PCl, with a molecular weight of approximately 474.66 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of MRS 2211 involves several steps, commonly utilizing organic chemistry techniques. One notable method includes the use of pyridoxal phosphate derivatives, which are modified to yield the final product. The synthesis typically employs reactions such as:

  • Condensation reactions to form the core structure.
  • Functional group modifications to introduce specific substituents that enhance receptor selectivity.

For example, one synthetic route involves treating an intermediate compound with sulfuric acid in acetone, followed by purification through silica gel chromatography . The final purification step often includes crystallization techniques to achieve the desired purity level.

Molecular Structure Analysis

Structure and Data

MRS 2211's structure is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. The compound features:

  • A chlorinated phenyl ring.
  • A nitro group that enhances its interaction with the P2Y13 receptor.
  • A phosphonooxy group, which is crucial for binding affinity.

The InChI Key for MRS 2211 is VLNWYJFCKRYEJA-QIKYXUGXSA-L, and its SMILES representation is [Na+].[Na+].CC1=C(O)C(C=O)=C(COP([O-])([O-])=O)C(\N=N\C2=C(Cl)C=CC(=C2)[N+]([O-])=O)=N1 .

Chemical Reactions Analysis

Reactions and Technical Details

MRS 2211 primarily functions through its antagonistic action on the P2Y13 receptor, inhibiting the receptor’s activation by adenosine diphosphate. This inhibition can be quantitatively assessed through various biochemical assays, including:

  • Cell viability assays to determine the effects on megakaryocyte cultures.
  • Western blotting and RT-PCR techniques to analyze downstream signaling pathways affected by P2Y13 receptor inhibition .

The compound's efficacy as an antagonist can be evaluated using concentration-response curves, where it has been shown to inhibit proplatelet formation in a dose-dependent manner.

Mechanism of Action

Process and Data

The mechanism of action for MRS 2211 involves blocking the P2Y13 receptor, which plays a significant role in mediating platelet activation and aggregation in response to adenosine diphosphate. By inhibiting this receptor, MRS 2211 effectively reduces platelet activation, which has implications for managing thrombotic disorders.

Key findings indicate that MRS 2211 can significantly decrease proplatelet formation from megakaryocytes, highlighting its potential therapeutic applications in conditions where platelet aggregation poses a risk .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MRS 2211 possesses several notable physical and chemical properties:

  • Appearance: Typically a white solid.
  • Solubility: Highly soluble in water (up to 33.23 mg/mL) .
  • Purity: Generally ≥96% as determined by high-performance liquid chromatography.

These properties facilitate its use in laboratory settings, allowing for straightforward preparation of stock solutions for experimental use.

Applications

Scientific Uses

MRS 2211 has several applications in scientific research:

  • Pharmacological studies: It serves as a critical tool for investigating the role of P2Y receptors in various physiological processes.
  • Cardiovascular research: Its ability to modulate platelet function makes it relevant in studies related to thrombosis and cardiovascular diseases.
  • Neuroscience: Emerging research suggests that purinergic signaling may influence neuroinflammatory processes, positioning MRS 2211 as a potential candidate for studying neurodegenerative diseases .
Chemical and Pharmacological Profile of MRS 2211

Structural Characterization and Molecular Identity

Chemical Formula and Stereochemical Properties

MRS 2211 is chemically designated as 2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt. Its molecular formula is C₁₄H₁₀ClN₄O₈PNa₂, with a molecular weight of 474.66 g/mol [1] [9]. The compound features an azo linkage (–N=N–) connecting a pyridoxal phosphate derivative and a chloronitrobenzene ring, conferring planarity that facilitates receptor binding. The disodium phosphate group enhances water solubility (70 mM in aqueous solutions), critical for in vitro assays [1] [5]. Stereochemically, MRS 2211 lacks chiral centers but exhibits E-configuration at the azo bond due to steric constraints, as confirmed by its InChIKey (VLNWYJFCKRYEJA-QIKYXUGXSA-L) [1] [8].

Table 1: Structural and Physicochemical Properties of MRS 2211

PropertyValue
Molecular FormulaC₁₄H₁₀ClN₄O₈PNa₂
Molecular Weight474.66 g/mol
CAS Number (Anhydrous)219554-11-7
CAS Number (Sodium Hydrate)1197030-56-0
Solubility (Water)33.23 mg/mL (70 mM)
Storage Conditions-20°C, desiccated
Purity≥96% (HPLC)

Synthesis and Stability Under Experimental Conditions

MRS 2211 is synthesized via azo coupling between a modified pyridoxal phosphate derivative and 2-chloro-5-nitrobenzenediazonium salt [1]. Key steps include:

  • Diazotization of 2-chloro-5-nitroaniline.
  • Coupling with the pyridoxal analog under alkaline conditions.
  • Disodium salt precipitation for stabilization [6].Stability studies indicate degradation under prolonged light exposure or high humidity. Optimal storage requires desiccation at -20°C, with solutions stable for ≤1 month at -20°C or ≤24 hours at room temperature [1] [5]. The compound remains intact in physiological buffers (pH 7.4) for ≥4 hours, supporting its use in acute pharmacological assays [6].

Pharmacodynamic Profiling

Competitive Antagonism at P2Y13 Receptors

MRS 2211 acts as a high-affinity competitive antagonist at human P2Y₁₃ receptors, with a pIC₅₀ of 5.97 (KD ≈ 1 μM) [1] [2]. It reverses ADPβS (a stable ADP analog)-induced inhibition of adenylate cyclase in cellular models, confirmed by:

  • Schild analysis showing parallel rightward shifts in ADPβS concentration-response curves [4].
  • Blockade of ADP-induced IP₃ formation in 1321N1 astrocytoma cells (≥90% inhibition at 10 μM) [2] [3].In pithed rat models, MRS 2211 (3,000 μg/kg) reverses ADPβS-mediated inhibition of calcitonin gene-related peptide (CGRP) release, validating in vivo P2Y₁₃ engagement [4].

Selectivity Over P2Y1, P2Y12, and Other Purinergic Receptors

MRS 2211 exhibits >20-fold selectivity for P2Y₁₃ over P2Y₁ and P2Y₁₂ receptors [1] [7]:

  • P2Y₁: IC₅₀ > 100 μM in phospholipase C assays.
  • P2Y₁₂: No antagonism in ADP-induced platelet aggregation at 10 μM [2].Broad screening against P2X and other P2Y subtypes (e.g., P2Y₂, P2Y₄, P2Y₆, P2X₇) confirms negligible activity (IC₅₀ > 50 μM) [7]. This specificity enables unambiguous dissection of P2Y₁₃ functions, as demonstrated in studies of microglial ramification and insulin secretion [3] [10].

Table 2: Selectivity Profile of MRS 2211 Across Purinergic Receptors

Receptor SubtypeFunctional AssayMRS 2211 Activity
P2Y₁₃ADPβS-induced cAMP inhibitionpIC₅₀ = 5.97 (IC₅₀ ≈ 1 μM)
P2Y₁ADP-induced IP₃ accumulationIC₅₀ > 100 μM
P2Y₁₂ADP-induced platelet aggregationNo effect at 10 μM
P2X₇BzATP-induced Ca²⁺ influxIC₅₀ > 50 μM
P2Y₂UTP-induced Ca²⁺ mobilizationIC₅₀ > 50 μM

Impact on Adenylate Cyclase and Phospholipase C Signaling

MRS 2211 modulates two key signaling pathways downstream of P2Y₁₃:1. Adenylate Cyclase (AC) Inhibition:- P2Y₁₃ activation by ADP decreases cAMP via Gᵢ/o coupling. MRS 2211 blocks this, restoring forskolin-stimulated cAMP levels in megakaryocytes and endothelial cells [2] [7].- In microglia, MRS 2211 reverses ADPβS-induced ERK1/2 phosphorylation, indirectly implicating AC/cAMP/PKA crosstalk [3].

  • Phospholipase C (PLC) Interaction:
  • Though not directly coupled to Gq, P2Y₁₃ activation amplifies PLC activity in some contexts. MRS 2211 suppresses ADP-triggered IP₃ formation in astrocytoma cells by >90%, likely via βγ-subunits released from Gᵢ/o [2] [7].
  • In pulmonary artery vasa vasorum endothelial cells, MRS 2211 partially inhibits ADP-induced Ca²⁺ mobilization (40% reduction), confirming PLCβ modulation [7].

Figure 1: Signaling Pathways Modulated by MRS 2211

P2Y₁₃ Receptor → Gᵢ/o Protein  ├── Inhibits Adenylate Cyclase → ↓ cAMP → ↓ PKA  └── Releases βγ-Subunits → Activates PLCβ → ↑ IP₃ → Ca²⁺ Mobilization  

MRS 2211 blocks this cascade, normalizing cAMP and Ca²⁺ dynamics [1] [7].

Properties

Product Name

MRS 2211

Molecular Formula

C14H10N4O8Na2PCl

Molecular Weight

474.66

SMILES

CC1=NC(/N=N/C2=C(Cl)C=CC(N(=O)=O)=C2)=C(C(C=O)=C1[O-])COP([O-])(O)=O.[Na+].[Na+]

Synonyms

2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.